4-Bromo-alpha-(dimethylamino)-O-cresol

Übersicht

Beschreibung

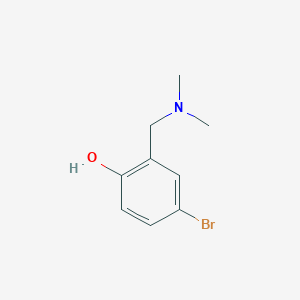

4-Bromo-alpha-(dimethylamino)-O-cresol is an organic compound that belongs to the class of brominated phenols It is characterized by the presence of a bromine atom at the fourth position, a dimethylamino group at the alpha position, and a hydroxyl group on the cresol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-alpha-(dimethylamino)-O-cresol typically involves the bromination of alpha-(dimethylamino)-O-cresol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a brominating agent, such as sodium bromide and hydrogen peroxide, in a reactor system. The reaction is carefully monitored to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-alpha-(dimethylamino)-O-cresol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of alpha-(dimethylamino)-O-cresol.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alpha-(dimethylamino)-O-cresol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Bromo-alpha-(dimethylamino)-O-cresol is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of various therapeutic agents. Its properties allow it to act as a precursor for compounds that exhibit biological activity.

Case Study: Synthesis of Antimicrobial Agents

Research has shown that derivatives of this compound can be synthesized to create antimicrobial agents. For instance, modifications of the compound have been linked to enhanced activity against bacterial strains, demonstrating its potential in drug development.

Analytical Chemistry

This compound is also employed in analytical chemistry, particularly in methods involving gas chromatography (GC). Its derivatives can be analyzed to determine the presence of phenolic compounds in various samples.

Methodology:

- Gas Chromatography Method : The compound can be derivatized using reagents like pentafluorobenzyl bromide (PFBBr) to enhance detection sensitivity during GC analysis .

Industrial Applications

In industrial settings, this compound serves as an important intermediate for the production of antioxidants and stabilizers used in plastics and rubber products.

Table: Industrial Uses

| Application Area | Description |

|---|---|

| Plastics Manufacturing | Used as an antioxidant to prevent degradation |

| Rubber Industry | Acts as a stabilizer to enhance product longevity |

Environmental Studies

The compound has been studied for its environmental impact and degradation pathways. Understanding how it interacts with various environmental factors is crucial for assessing its safety and efficacy in industrial applications.

Research Findings:

Studies indicate that this compound can undergo photodegradation when exposed to UV light, leading to less harmful byproducts. This property is beneficial for its use in applications where environmental safety is a concern.

Synthesis and Production

The synthesis of this compound typically involves bromination reactions on cresol derivatives. The efficiency of these reactions can significantly influence the yield and purity of the final product.

Synthesis Route:

Wirkmechanismus

The mechanism of action of 4-Bromo-alpha-(dimethylamino)-O-cresol involves its interaction with specific molecular targets. The bromine atom and dimethylamino group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include oxidative stress and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-alpha-(dimethylamino)-O-cresol: Unique due to the presence of both bromine and dimethylamino groups.

4-Bromo-alpha-(methylamino)-O-cresol: Similar structure but with a methylamino group instead of dimethylamino.

4-Chloro-alpha-(dimethylamino)-O-cresol: Contains a chlorine atom instead of bromine.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceutical research.

Biologische Aktivität

4-Bromo-alpha-(dimethylamino)-O-cresol, also known by its CAS number 42313-79-1, is a phenolic compound that has attracted attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies.

- Chemical Formula : C₉H₁₂BrNO

- Molecular Weight : 230.10 g/mol

- IUPAC Name : 4-Bromo-2-[(dimethylamino)methyl]phenol

- Structural Representation : The compound features a bromine atom and a dimethylamino group attached to a cresol structure, which is characteristic of many biologically active phenolic compounds.

Target of Action :

this compound exhibits its biological activity primarily through its antioxidant properties. Like other phenolic compounds, it acts as a free radical scavenger and can chelate metals, which may contribute to its protective effects against oxidative stress .

Biochemical Pathways :

- Antioxidant Response Activation : It may activate the Nrf2 pathway, leading to the expression of various antioxidant enzymes.

- Cyclooxygenase Inhibition : The compound potentially inhibits cyclooxygenase (COX) enzymes, which are involved in inflammation processes.

- Cell Survival Modulation : It may influence cell survival pathways and apoptosis through modulation of signaling cascades involving NF-kB.

Antioxidant Properties

Research indicates that phenolic compounds like this compound possess significant antioxidant capabilities. They can reduce oxidative damage by neutralizing free radicals and enhancing the body's own antioxidant defenses.

Pharmacokinetics

Pharmacokinetic studies on similar compounds suggest that phenolic structures can exhibit favorable absorption and distribution characteristics. While direct data on this compound is scarce, related compounds demonstrate adequate plasma concentrations and bioavailability, which are crucial for therapeutic applications.

Study 1: Antioxidant Efficacy

A study evaluating the antioxidant properties of phenolic compounds found that those with similar structures effectively reduced lipid peroxidation in cellular models, indicating potential protective effects against oxidative stress-related diseases.

Study 2: Antimicrobial Potential

In an investigation into the antimicrobial activities of various phenols, compounds structurally related to this compound showed inhibition against Gram-positive bacteria. This suggests that further exploration into this compound's antimicrobial properties could be warranted .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₂BrNO |

| Molecular Weight | 230.10 g/mol |

| CAS Number | 42313-79-1 |

| Antioxidant Activity | Significant |

| Antimicrobial Activity | Potentially effective |

Eigenschaften

IUPAC Name |

4-bromo-2-[(dimethylamino)methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-11(2)6-7-5-8(10)3-4-9(7)12/h3-5,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWZAKOXYMCAER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334550 | |

| Record name | 4-Bromo-alpha-(dimethylamino)-O-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42313-79-1 | |

| Record name | 4-Bromo-alpha-(dimethylamino)-O-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.